

The Pharmacological Profile of Methallylescaline: An In-depth Preclinical Guide

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Compound of Interest

Compound Name: **Methallylescaline**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of **methallylescaline** (MAL), a psychedelic phenethylamine and an analog of mescaline. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes associated signaling pathways and workflows to support ongoing research and drug development efforts.

In Vitro Pharmacology

Methallylescaline's primary mechanism of action is mediated by its interaction with serotonin receptors, particularly the 5-HT2A receptor.^{[1][2]} Its in vitro pharmacological profile has been characterized through a series of binding and functional assays.

Receptor Binding Affinity

Methallylescaline exhibits a notable affinity for several serotonin receptors. The following table summarizes the equilibrium dissociation constants (Ki) of **methallylescaline** at various human monoamine receptors. Lower Ki values are indicative of higher binding affinity.

Receptor	Radioactive Ligand	Ki (nM)
5-HT1A	[3H]8-OH-DPAT	1,600
5-HT2A	[3H]Ketanserin	280
5-HT2C	[3H]Mesulergine	2,100
α1A Adrenergic	[3H]Prazosin	>10,000
α2A Adrenergic	[3H]Rauwolscine	>10,000
D2 Dopamine	[3H]Spiperone	>10,000
TAAR1 (rat)	[3H]RO5166017	>10,000
SERT	[3H]Citalopram	>10,000
DAT	[3H]WIN35,428	>10,000
NET	[3H]Nisoxetine	>10,000

Data sourced from Rickli et al., 2016.

Functional Activity

The functional activity of **methallyescaline** has been assessed primarily through its ability to stimulate intracellular signaling cascades upon receptor binding. The following table presents the half-maximal effective concentration (EC50) and maximum efficacy (Emax) of **methallyescaline** at human 5-HT2A and 5-HT2B receptors. EC50 values represent the concentration of the compound that elicits 50% of the maximal response, with lower values indicating greater potency.^[3] Emax is expressed as a percentage of the response to the endogenous agonist, serotonin (5-HT).

Receptor	Assay Type	EC50 (nM)	Emax (% of 5-HT)
5-HT2A	Calcium Flux	27	85
5-HT2B	Calcium Flux	1,600	70

Data sourced from Rickli et al., 2016.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of **methallylescaline** for various monoamine receptors.

Objective: To determine the K_i of **methallylescaline** at target receptors.

Materials:

- Cell membranes expressing the human receptor of interest (e.g., 5-HT2A).
- Specific radioligand for the target receptor (e.g., [3 H]Ketanserin for 5-HT2A).
- Non-labeled competitor for non-specific binding determination (e.g., Spiperone for 5-HT2A).
- **Methallylescaline** test compound at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail.
- Microplate scintillation counter.

Procedure:

- Prepare a dilution series of **methallylescaline**.
- In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-labeled competitor (for non-specific binding), or **methallylescaline** at varying concentrations.
- Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Place the filters in scintillation vials with a scintillation cocktail.
- Quantify the radioactivity on the filters using a microplate scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value of **methallylescaline** (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
- Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Intracellular Calcium Flux Assay

This protocol describes a method to measure the functional potency and efficacy of **methallylescaline** at Gq-coupled receptors like 5-HT_{2A}.

Objective: To determine the EC₅₀ and E_{max} of **methallylescaline** for 5-HT_{2A} receptor activation.

Materials:

- HEK-293 cells stably expressing the human 5-HT_{2A} receptor.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- **Methallylescaline** test compound at various concentrations.
- Serotonin (5-HT) as a reference agonist.
- 96-well black, clear-bottom microplates.

- Fluorescence microplate reader with automated injection capabilities.

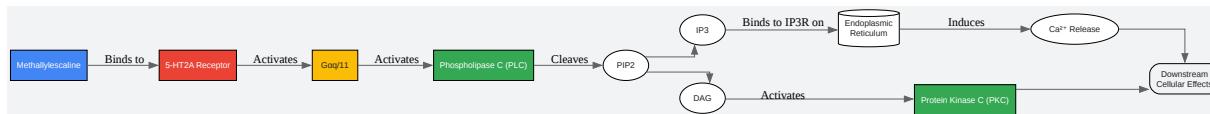
Procedure:

- Seed the HEK-293-5-HT2A cells in 96-well plates and allow them to adhere overnight.
- Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark at 37°C for approximately 1 hour.
- Wash the cells with assay buffer to remove excess dye.
- Place the plate in a fluorescence microplate reader.
- Establish a baseline fluorescence reading for each well.
- Using the instrument's injector, add varying concentrations of **methallyescaline** or serotonin to the wells.
- Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
- Analyze the data by plotting the peak fluorescence response against the logarithm of the agonist concentration.
- Determine the EC50 value for **methallyescaline** and serotonin using non-linear regression.
- Calculate the Emax of **methallyescaline** as a percentage of the maximal response induced by serotonin.

Signaling Pathways and Workflows

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like **methallyescaline** primarily initiates the Gq/11 signaling cascade.

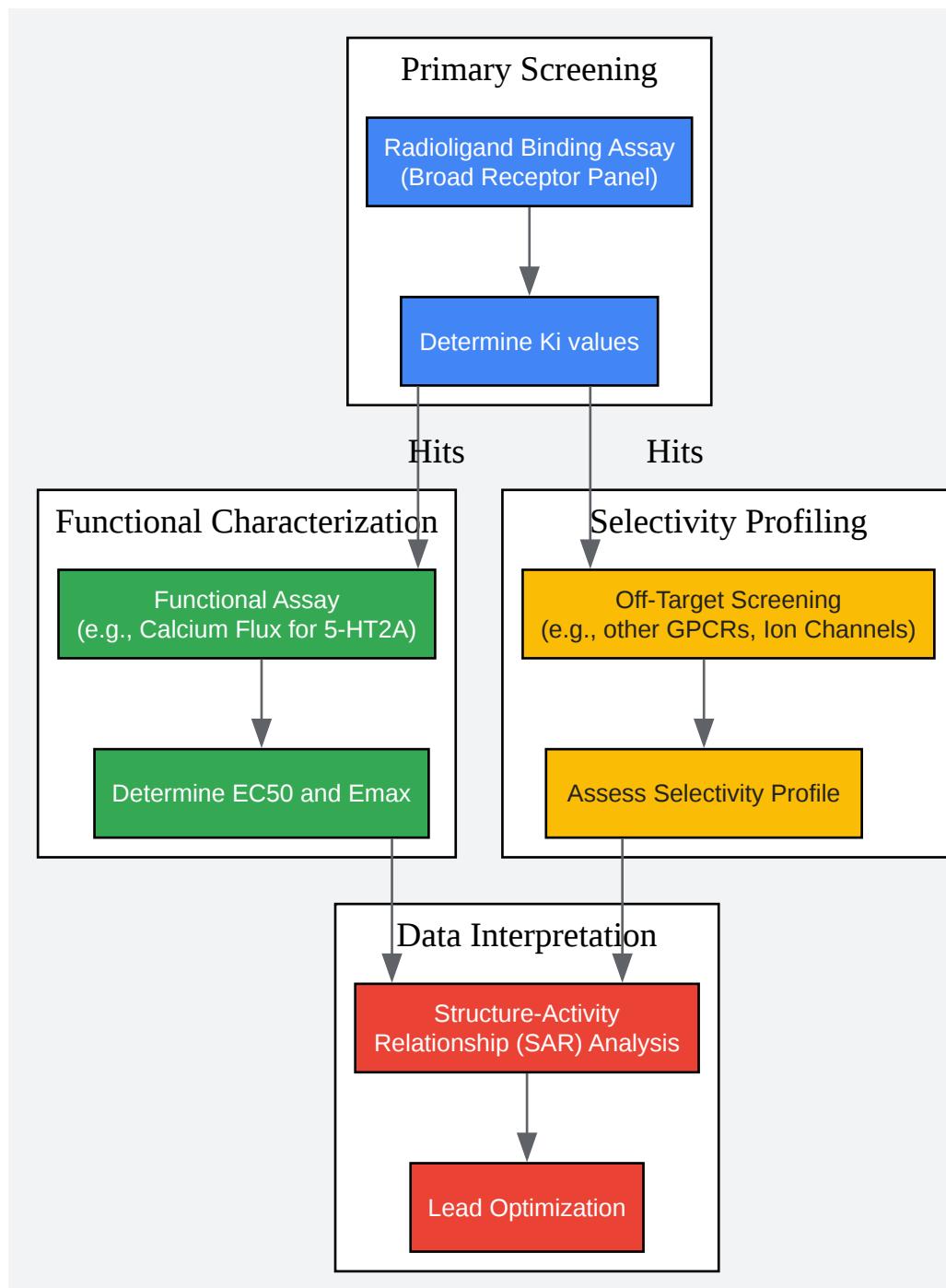


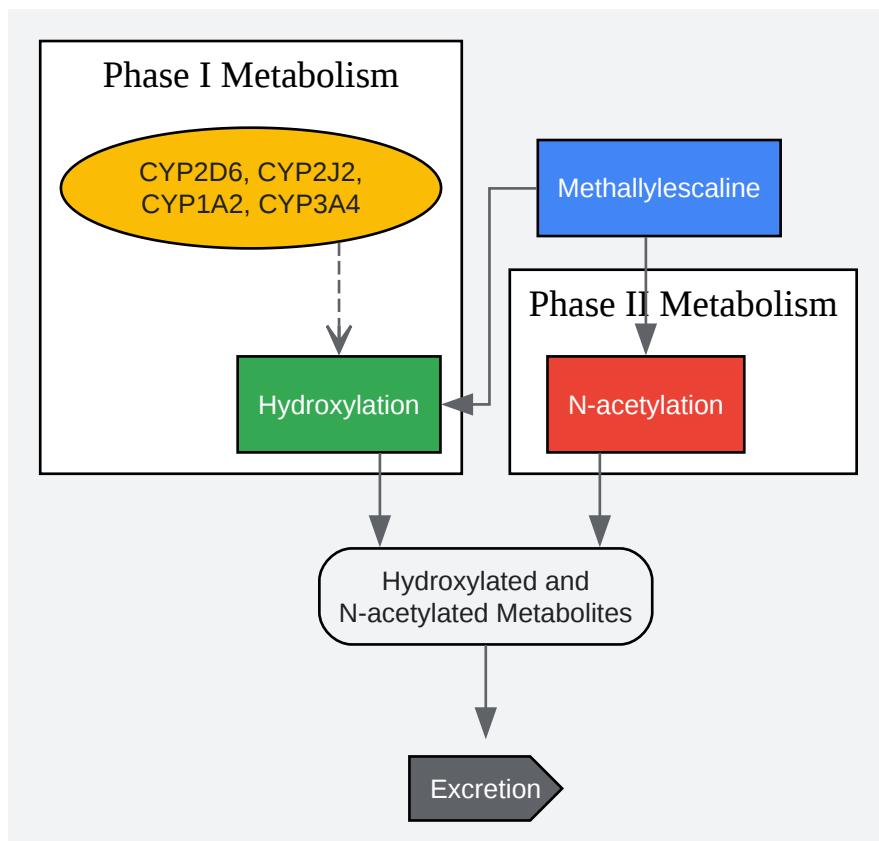
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Caption: 5-HT2A receptor Gq/11 signaling cascade activated by **methallyescaline**.

Experimental Workflow for In Vitro Pharmacological Profiling

The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a novel compound like **methallyescaline**.





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